molecular formula C8H4BrClN2 B1384141 4-Bromo-1-chloro-2,6-naphthyridine CAS No. 2231674-71-6

4-Bromo-1-chloro-2,6-naphthyridine

Cat. No. B1384141
M. Wt: 243.49 g/mol
InChI Key: UQDRDDSHAMXQNR-UHFFFAOYSA-N
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Description

“4-Bromo-1-chloro-2,6-naphthyridine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have significant importance in the field of medicinal chemistry as many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Anticancer Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Naphthyridines, specifically 1,6-naphthyridines, have been found to have a variety of pharmacological applications, including anticancer properties .
  • Methods of Application : The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The exact methods of application or experimental procedures would depend on the specific study and are not detailed in the source.
  • Results/Outcomes : While the exact results or outcomes are not provided in the source, the study indicates a correlation of anticancer activity with 1,6-naphthyridines .

Anti-HIV Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : In addition to their anticancer properties, 1,6-naphthyridines have also been found to have anti-HIV properties .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-HIV properties .

Anti-Microbial Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been found to have anti-microbial properties .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-microbial properties .

Analgesic Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have analgesic properties .

Anti-Inflammatory Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been found to have anti-inflammatory properties .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-inflammatory properties .

Anti-Oxidant Properties

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 1,6-Naphthyridines have been found to have anti-oxidant properties .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,6-naphthyridines have anti-oxidant properties .

Formation of Metal Complexes

  • Scientific Field : Inorganic Chemistry
  • Application Summary : 1,5-Naphthyridines can form metal complexes .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can form metal complexes .

Reactivity with Electrophilic or Nucleophilic Reagents

  • Scientific Field : Organic Chemistry
  • Application Summary : 1,5-Naphthyridines can react with electrophilic or nucleophilic reagents .
  • Results/Outcomes : The source does not provide specific results or outcomes, but it does indicate that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents .

Future Directions

Naphthyridines have been the focus of recent advances in the synthesis, reactivity, and applications that have been published in the last 18 years . They present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Therefore, the future directions in the study of “4-Bromo-1-chloro-2,6-naphthyridine” and other naphthyridine derivatives may continue to focus on their synthesis, reactivity, and potential applications in medicinal chemistry.

properties

IUPAC Name

4-bromo-1-chloro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-4-12-8(10)5-1-2-11-3-6(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDRDDSHAMXQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-chloro-2,6-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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